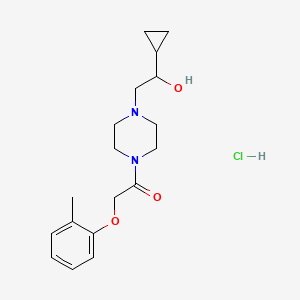
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O3 and its molecular weight is 354.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity : A study by Yurttaş et al. (2014) synthesized and investigated a series of 1,2,4-triazine derivatives bearing piperazine amide moiety, similar to the compound . The study found that some of these compounds showed promising antiproliferative activities against MCF-7 breast cancer cells, suggesting potential applications in cancer treatment (Yurttaş et al., 2014).
Electrochemical Synthesis : Nematollahi and Amani (2011) explored the electrochemical synthesis of new phenylpiperazine derivatives. This approach could be relevant for synthesizing variations of the compound , indicating its application in innovative synthesis methods (Nematollahi & Amani, 2011).
Anticancer and Antituberculosis Studies : Research by Mallikarjuna et al. (2014) focused on synthesizing derivatives of a compound similar to the one mentioned, which showed significant anticancer and antituberculosis activities. This indicates the potential for developing new therapeutics based on such compounds (Mallikarjuna et al., 2014).
Antimicrobial Activity : Tomar et al. (2007) synthesized chalcones containing a piperazine moiety and evaluated them for antimicrobial activity. Some derivatives showed potential against bacteria like Staphylococcus aureus and Escherichia coli, suggesting the antimicrobial application of similar compounds (Tomar et al., 2007).
Enzyme Inhibitory Activities : A study by Mermer et al. (2018) synthesized 1,2,4-Triazole derivatives containing a piperazine nucleus and examined their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. This demonstrates the compound's potential role in enzyme inhibition and treatment of related disorders (Mermer et al., 2018).
Antibacterial and Antifungal Activities : Gan et al. (2010) designed and synthesized azole-containing piperazine derivatives, finding that they exhibited moderate to significant antibacterial and antifungal activities, indicating potential in antimicrobial treatments (Gan et al., 2010).
Antidepressant Metabolism Study : Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant compound related to piperazine. Understanding the metabolic pathways of such compounds is crucial for drug development and safety (Hvenegaard et al., 2012).
Antifungal Activity of Metal Complexes : Research by Raj and Patel (2015) focused on preparing novel metal complexes of a ligand similar to the compound and evaluating their antifungal activity. This suggests potential applications in developing antifungal agents (Raj & Patel, 2015).
properties
IUPAC Name |
1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3.ClH/c1-14-4-2-3-5-17(14)23-13-18(22)20-10-8-19(9-11-20)12-16(21)15-6-7-15;/h2-5,15-16,21H,6-13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGWXCBUXHFMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

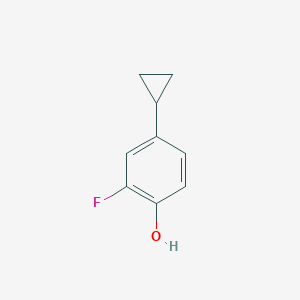

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2590739.png)
![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)

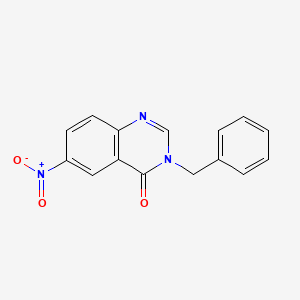
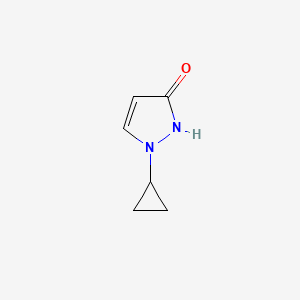
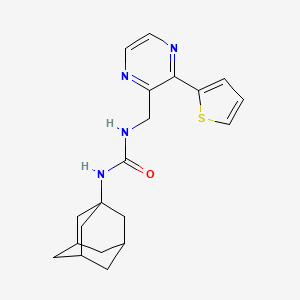
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
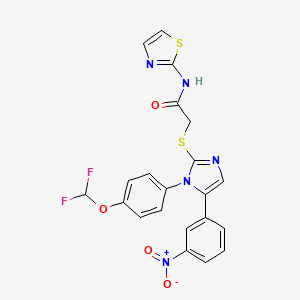
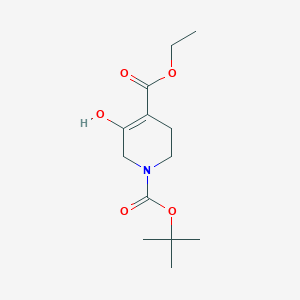
![[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate](/img/structure/B2590755.png)
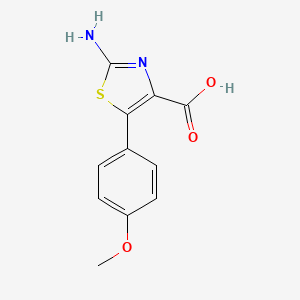
![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)